molecular formula C10H8ClNO B8541790 4-Hydroxymethyl-7-chloroquinoline

4-Hydroxymethyl-7-chloroquinoline

Cat. No.: B8541790
M. Wt: 193.63 g/mol
InChI Key: CUUVOPPQCSQSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxymethyl-7-chloroquinoline is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

(7-chloroquinolin-4-yl)methanol

InChI

InChI=1S/C10H8ClNO/c11-8-1-2-9-7(6-13)3-4-12-10(9)5-8/h1-5,13H,6H2

InChI Key

CUUVOPPQCSQSIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 200 ml stainless steel autoclave was loaded with 4-bromo-7-chloroquinoline (1.2 g, 5.0 mmol) (Can. Pat. CA 94-2133620 941004), bis(triphenylphosphine)palladium chloride (0.1 g), triethylamine (3 ml) and ethanol (40 ml) and pressurized to 200 psi with carbon monoxide. The autoclave was heated at 120° C. for 12 hours, cooled, and vented. Solids were removed by filtration through celite and the mother liquor concentrated in vacuo. The residue was taken up in chloroform (50 ml), washed with water (3×50 ml), saturated brine (50 ml), and dried (Na2SO4). Filtration and removal of solvent left 1.3 g of a brown liquid. Flash chromatography on silica using 1 vol % CH3CN in CH2Cl2 as eluent afforded product as a colorless syrup which solidified to a waxy solid. This solid was dissolved in methanol (50 ml) and sodium borohydride was added over two hours until judged complete by TLC. The reaction was diluted with water and acidified with 1N hydrochloric acid and then neutralized with sodium bicarbonate. The resulting solid was recovered via filtration, dissolved in ethyl acetate and dried (MgSO4). Filtration and concentration afforded the desired compound (mp: 160° C., 0.66 g, 68% over two steps).
[Compound]
Name
stainless steel
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
50 mL
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0.1 g
Type
catalyst
Reaction Step Eleven
Yield
68%

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